

Spectroscopic Profile of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2,4-dihydroxy-6-methylnicotinate*

Cat. No.: *B048011*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2,4-dihydroxy-6-methylnicotinate**, a key building block in the synthesis of various pharmaceutical compounds. While a complete set of experimentally validated data from a single source is not readily available in the reviewed literature, this document compiles predicted spectroscopic information and outlines detailed experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers working with this compound, facilitating its identification, characterization, and use in drug discovery and development.

Molecular Structure and Properties

- IUPAC Name: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- CAS Number: 70254-52-3
- Molecular Formula: C₉H₁₁NO₄
- Molecular Weight: 197.19 g/mol
- Appearance: White to off-white crystalline powder.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 2,4-dihydroxy-6-methylnicotinate**. These predictions are based on established principles of spectroscopy and analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Protons	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
-CH ₃ (ring)	~2.3	Singlet	-
-OCH ₂ CH ₃	~4.3	Quartet	~7.1
-OCH ₂ CH ₃	~1.3	Triplet	~7.1
-OH	Variable	Broad Singlet	-
Pyridine H	~5.9	Singlet	-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

Carbon Atom	Predicted Chemical Shift (δ) [ppm]
C=O (Ester)	168-172
C2, C4	160-165
C6	155-160
C3	100-105
C5	95-100
-OCH ₂ CH ₃	~61
-CH ₃ (ring)	~20
-OCH ₂ CH ₃	~14

IR (Infrared) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

Functional Group	Predicted Absorption Range [cm ⁻¹]
O-H stretch (H-bonded)	3200-3500 (broad)
C-H stretch (sp ³)	2850-3000
C=O stretch (Ester)	1700-1730
C=C, C=N stretch (Aromatic)	1550-1650
C-O stretch	1000-1300

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion	Predicted m/z
[M] ⁺	197
[M-CH ₂ CH ₃] ⁺	168
[M-OCH ₂ CH ₃] ⁺	152
[M-COOCH ₂ CH ₃] ⁺	124

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of organic compounds and can be adapted for **Ethyl 2,4-dihydroxy-6-methylnicotinate**.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Accurately weigh 5-10 mg of **Ethyl 2,4-dihydroxy-6-methylnicotinate**.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Spectral Width: -2 to 16 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.

- Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Spectral Width: -10 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
- Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum.
- Perform baseline correction if necessary.
- Label the major absorption peaks.

Mass Spectrometry Protocol

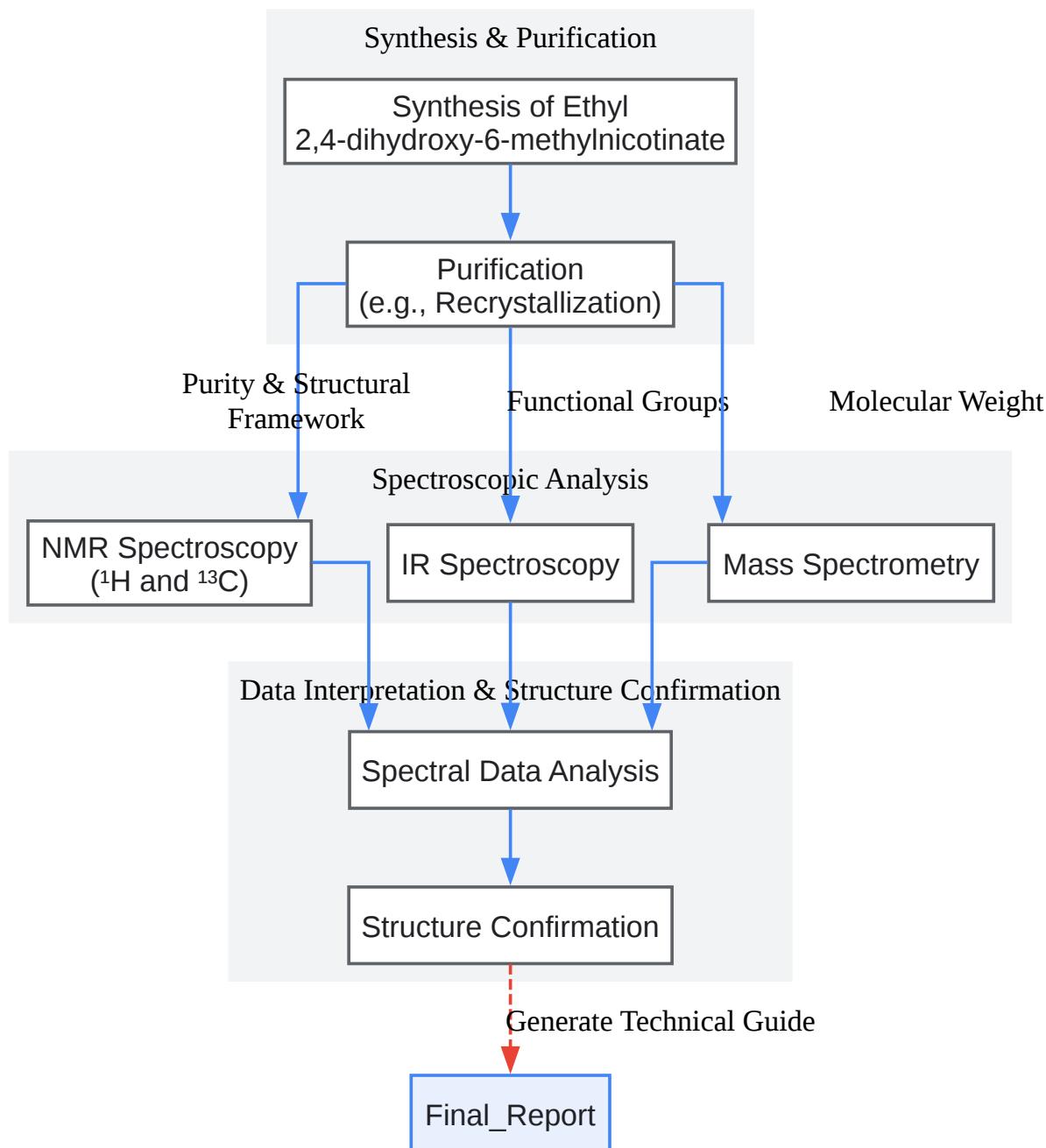
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source such as electrospray ionization (ESI) or electron ionization (EI).

Sample Preparation (for ESI):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive and/or negative ion mode.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow: 5-10 L/min.


- Drying Gas Temperature: 200-300 °C.
- Mass Range: m/z 50-500.

Data Processing:

- Identify the molecular ion peak ($[M+H]^+$ in positive mode or $[M-H]^-$ in negative mode).
- Analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Ethyl 2,4-dihydroxy-6-methylnicotinate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Ethyl 2,4-dihydroxy-6-methylnicotinate**.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048011#spectroscopic-data-nmr-ir-ms-for-ethyl-2-4-dihydroxy-6-methylnicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com